An In-depth Technical Guide to the Chemical Properties of Boc-L-glutamine Methyl Ester
An In-depth Technical Guide to the Chemical Properties of Boc-L-glutamine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-glutamine methyl ester. This derivative of the amino acid L-glutamine is a critical building block in peptide synthesis and a valuable intermediate in the development of novel therapeutics.
Core Chemical Properties
Boc-L-glutamine methyl ester, systematically named methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, is a white to off-white crystalline powder.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the γ-carboxyl group allows for selective reactions in complex synthetic pathways.[1]
Quantitative Data Summary
The fundamental physicochemical properties of Boc-L-glutamine methyl ester are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | [2] |
| Synonyms | Boc-L-Gln-OMe, N-(tert-Butoxycarbonyl)-L-glutamine methyl ester | [2] |
| CAS Number | 4976-88-9 | [1][2] |
| Molecular Formula | C₁₁H₂₀N₂O₅ | [2] |
| Molecular Weight | 260.29 g/mol | [1][2] |
| Appearance | White to yellow solid; White powder | [1] |
| Melting Point | 87–88°C | [1] |
| Purity | ≥95% | |
| Storage Temperature | Room temperature; Keep refrigerated | [3] |
| Solubility | Soluble in DMSO and methanol | [4][5] |
Synthesis and Purification
The synthesis of Boc-L-glutamine methyl ester is a multi-step process designed to selectively protect the functional groups of L-glutamine.
Experimental Protocol: Two-Step Synthesis
A common and reliable method for synthesizing Boc-L-glutamine methyl ester involves a two-step process: Boc-protection followed by esterification.[1]
Step 1: Boc-Protection of L-glutamine
-
Dissolve L-glutamine in an aqueous solution of a suitable base, such as sodium hydroxide.[4]
-
Cool the solution and add di-tert-butyl dicarbonate ((Boc)₂O), often dissolved in an organic solvent like tetrahydrofuran (THF).[4]
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.[4]
-
After the reaction, perform an acid-base extraction to isolate the Boc-L-glutamine.[4]
Step 2: Esterification of Boc-L-glutamine
-
Suspend the resulting Boc-L-glutamine in methanol.[1]
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, under anhydrous conditions.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with ninhydrin staining to detect any remaining free amine groups.[1]
-
Upon completion, remove the solvent under reduced pressure to yield Boc-L-glutamine methyl ester.[1]
-
The final product can be further purified by recrystallization to achieve high purity (≥97%).[1]
Spectroscopic Data and Characterization
The identity and purity of Boc-L-glutamine methyl ester are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the Boc group, the methyl ester, and the amino acid backbone.[1]
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton of the molecule.[1]
Infrared (IR) Spectroscopy
The IR spectrum of Boc-L-glutamine methyl ester shows characteristic absorption bands for its functional groups. A key feature is the ester carbonyl (C=O) stretch, which typically appears around 1740 cm⁻¹.[1] Vibrations corresponding to the Boc tert-butyl group are also identifiable.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound (260.29 g/mol ) and to study its fragmentation patterns, which can further validate its structure.[1]
Reactivity and Applications
The strategic placement of the Boc and methyl ester protecting groups allows for chemoselective reactions, making this compound a versatile tool in organic synthesis.
Orthogonal Protection and Deprotection
The Boc group is labile under acidic conditions, while the methyl ester is labile under basic conditions.[1] This differential stability, known as orthogonal protection, permits the selective removal of one protecting group without affecting the other.[1]
-
Boc Deprotection: The Boc group can be cleanly removed using mild acids like trifluoroacetic acid (TFA), exposing the amine for subsequent coupling reactions in peptide synthesis.[1][]
-
Methyl Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, for instance, with lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF.[1]
Applications in Research and Development
-
Peptide Synthesis: Boc-L-glutamine methyl ester is a fundamental building block for incorporating glutamine residues into peptide chains, preventing unwanted side reactions during the sequential coupling process.[1]
-
Drug Development: It serves as a crucial intermediate in the synthesis of more complex molecules, including cyclic glutamine analogues that have been investigated as potential antiviral agents.[1][7]
-
Prodrugs and Natural Product Modification: The compound is also explored in the development of prodrugs and for modifying natural products to improve their solubility and bioavailability for research purposes.[1]
Handling and Storage
Proper handling and storage are essential to maintain the stability and integrity of Boc-L-glutamine methyl ester.
-
Stability: The compound is stable under standard laboratory conditions.[1] However, it is sensitive to strong acids and bases, which can cleave the protecting groups.[1]
-
Storage: It is recommended to store the compound in a cool, dry place. For long-term storage, refrigeration is advised.[3]
-
Safety: Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[3] It is classified as harmful if swallowed.
Conclusion
Boc-L-glutamine methyl ester is a highly valuable and versatile compound in the fields of peptide chemistry, drug discovery, and organic synthesis. Its well-defined chemical properties, coupled with the strategic use of orthogonal protecting groups, enable researchers and scientists to construct complex molecules with a high degree of control and efficiency. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective application in advancing scientific research and the development of new therapeutic agents.
References
- 1. Boc-L-glutamine Methyl Ester|4976-88-9 [benchchem.com]
- 2. Boc-L-glutamine methyl ester | C11H20N2O5 | CID 10956293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. N-(tert-Butoxycarbonyl)-L-glutamine - Safety Data Sheet [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
